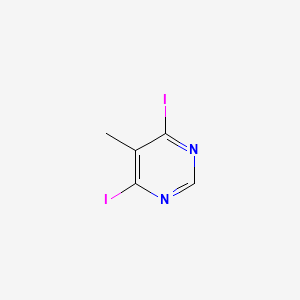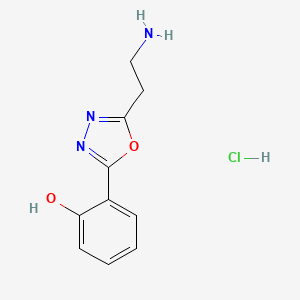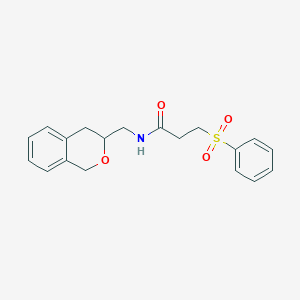
N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Chemistry and Safer Chemical Substitutes
Research has focused on developing safer substitutes for hazardous chemicals. For example, dimethylaminopyridinium carbamoylides have been designed as new, safer alternatives to arylsulfonyl isocyanates, used in producing arylsulfonyl carbamates and ureas. This approach aligns with efforts to reduce the use of toxic isocyanates and dangerous chemicals like phosgene in chemical synthesis, which could be relevant for compounds like "N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide" in developing safer, environmentally friendly synthesis pathways (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism has been explored, where microbial-based systems are used to produce mammalian metabolites of drug candidates. This is crucial for understanding the metabolic fate of drugs in the body and for generating metabolites for further studies. Such approaches could be applicable to studying the metabolism of "this compound" and its effects in biological systems (Zmijewski et al., 2006).
Protein Chemistry and Nucleophilic Side Chains
The study of nucleophilic side chains of proteins using specific reagents can provide insights into protein structure and function. Compounds capable of undergoing specific reactions with protein side chains can be useful tools in biochemistry for probing protein structure, dynamics, and interactions. Understanding the reactivity of compounds like "this compound" with proteins could find applications in this area (Llamas et al., 1986).
Synthetic Organic Chemistry
The synthesis and reactivity of compounds containing the phenylsulfonyl group have been extensively studied. For instance, N-monosubstituted-3-(phenylsulfonyl)propanamides have been used as reagents for synthesizing 5-alkyl-2(5H)-furanones, showcasing the utility of these compounds in organic synthesis. Such methodologies could be relevant for the synthesis and functionalization of "this compound," offering pathways to novel derivatives with potential applications in material science, medicinal chemistry, and beyond (Tanaka, Wakita, Yoda, & Kaji, 1984).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(10-11-25(22,23)18-8-2-1-3-9-18)20-13-17-12-15-6-4-5-7-16(15)14-24-17/h1-9,17H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHGNAGZFUCOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)



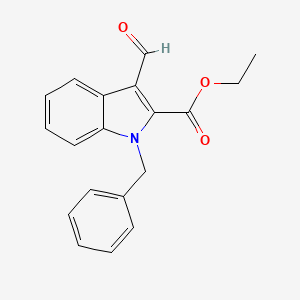

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)
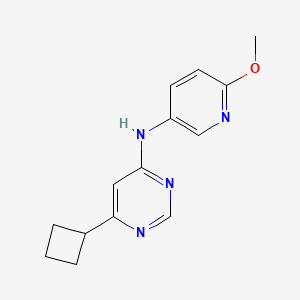
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)
